S-Methyl 2-methylbutanethioate is a sulfur-containing organic compound characterized by its distinct thiol group, which contributes to its aromatic properties. This compound, with the chemical formula and a molecular weight of approximately 146.25 g/mol, is classified under thioesters. It is particularly noted for its applications in flavoring and fragrance industries, where it imparts fruity and tropical notes reminiscent of passion fruit and other tropical fruits .
S-Methyl 2-methylbutanethioate can be synthesized chemically or extracted from natural sources. The compound is often obtained through the optical resolution of racemic mixtures or via synthetic pathways that yield high optical purity, which is crucial for its effectiveness in flavor and fragrance applications .
The synthesis of S-Methyl 2-methylbutanethioate can be achieved through various methods, including:
S-Methyl 2-methylbutanethioate participates in several chemical reactions typical of thioesters:
These reactions are significant in organic synthesis and flavor chemistry, allowing for the modification and enhancement of flavor profiles in food products.
The mechanism by which S-Methyl 2-methylbutanethioate exerts its effects primarily involves its olfactory properties. Upon volatilization, the compound interacts with olfactory receptors in the nasal cavity, triggering sensory responses associated with fruity aromas.
These properties influence its behavior in various applications, particularly in formulations for food and fragrances.
S-Methyl 2-methylbutanethioate finds extensive use in:
S-Methyl 2-methylbutanethioate (CAS 42075-45-6) is a sulfur-containing ester that contributes significantly to the complex aroma profiles of tropical fruits. This volatile sulfur compound (VSC) forms through enzymatic conversion of branched-chain amino acids during fruit ripening, particularly in Passiflora edulis (passion fruit). The biosynthetic pathway involves S-methyltransferases that catalyze the conversion of 2-methylbutanethioic acid to its S-methyl ester form, while acyltransferase enzymes facilitate the conjugation of methylthiol groups to activated carboxylic acid intermediates [1] [3].
The formation occurs predominantly during the post-harvest ripening phase when enzyme activity peaks. Key enzymatic steps include:
In passion fruit, these reactions occur primarily in the pulp vesicles where substrate availability and enzyme concentration create optimal conditions for VSC biosynthesis [1] [6]. The compound's characteristic fruity-sulfurous aroma develops when enzymatic activity reaches its peak during the climacteric ripening stage, corresponding with maximum expression of S-methyltransferase genes.
Table 1: Enzymatic Machinery Involved in S-Methyl 2-methylbutanethioate Biosynthesis
Enzyme Class | Substrate Specificity | Cellular Localization | Optimal pH |
---|---|---|---|
S-Methyltransferases | 2-methylbutanethioic acid | Cytosol | 7.2-7.8 |
Acyl-CoA thioesterases | 2-methylbutanoyl-CoA | Peroxisomes | 6.5-7.0 |
Branched-chain aminotransferases | L-isoleucine derivatives | Mitochondria | 8.0-8.5 |
Decarboxylases | α-keto acids | Cytosol | 5.8-6.5 |
S-Methyl 2-methylbutanethioate originates primarily from methionine derivatives rather than cysteine, distinguishing it from many other VSCs in fruits. The compound's 2-methylbutanoic acid moiety derives from L-isoleucine through transamination and decarboxylation, while the thiomethyl group (-SCH₃) originates from methionine via S-adenosylmethionine (SAM) intermediates [1] [2]. The biochemical pathway involves:
This biosynthetic route contrasts with other tropical fruit VSCs like furfurylthiol (from cysteine/carbohydrate Maillard reactions) and 3-(methylthio)-propanal (from direct methionine degradation). The thioester bond in S-methyl 2-methylbutanethioate makes it particularly resistant to hydrolysis during fruit processing, contributing to its persistence in passion fruit products [1] [3].
Table 2: Amino Acid Precursors and Resulting VSCs in Tropical Fruits
Amino Acid Precursor | Primary VSC Products | Characteristic Aroma | Fruit Occurrence |
---|---|---|---|
Methionine | S-Methyl 2-methylbutanethioate | Tropical, fruity-sulfurous | Passion fruit |
Methionine | 3-(Methylthio)-propanal | Cooked potato | Mango, durian |
Cysteine | Furfurylthiol | Roasted coffee | Pineapple |
Cysteine | 2-Methyl-3-furanthiol | Meaty | Litchi |
Cysteine/Cystine | Hydrogen sulfide | Rotten egg | Jackfruit (overripe) |
S-Methyl 2-methylbutanethioate displays remarkably uneven distribution across tropical fruits, with passion fruit (Passiflora edulis) containing concentrations up to 10-15 μg/kg – significantly higher than in mango (0.1-0.5 μg/kg) or pineapple (trace amounts) [1] [3]. This compound contributes to passion fruit's signature sulfury-tropical aroma at concentrations as low as 2 ppb, whereas in durian and guava, it exists below sensory threshold levels.
Chiral analysis reveals that the (R)-enantiomer dominates in naturally occurring S-methyl 2-methylbutanethioate, possessing a "beautiful, fresh, highly-taste, unique, strong odor which reminds a strong, fresh passion fruit" [6]. By contrast, the synthetic racemic form exhibits lower aroma intensity with "slight other smells" due to the sensory-inactive (S)-enantiomer. This enantiomeric distribution pattern differs from other fruit VSCs like 3-mercaptohexanol in guava, which shows balanced enantiomer ratios [6].
Analytical challenges in detection include:
Detection methods optimized for passion fruit VSCs include:
Table 3: Occurrence of S-Methyl 2-methylbutanethioate in Tropical Fruits
Fruit Species | Common Name | Concentration (μg/kg) | Enantiomeric Ratio (R:S) | Aroma Contribution |
---|---|---|---|---|
Passiflora edulis | Yellow passion fruit | 10-15 | 98:2 | Dominant impact |
Passiflora alata | Sweet granadilla | 3-5 | 95:5 | Significant |
Mangifera indica | Mango | 0.1-0.5 | 85:15 | Minor |
Ananas comosus | Pineapple | Trace (<0.05) | - | Undetectable |
Psidium guajava | Guava | 0.3-0.8 | 90:10 | Subtle |
Durio zibethinus | Durian | 0.2-0.4 | 80:20 | Masked |
The compound's biochemical function extends beyond aroma, potentially serving as a herbivore deterrent in developing fruits and as an attractant to seed-dispersing animals when ripe. Its restricted distribution suggests species-specific enzyme expression in Passifloraceae, with recent transcriptomic studies identifying unique S-methyltransferase isoforms not found in other tropical fruit families [1].
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